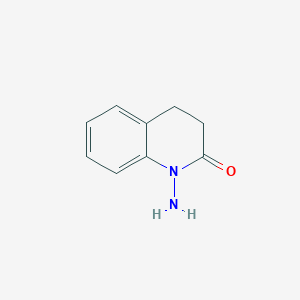

1-amino-3,4-dihydro-2(1H)-Quinolinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1-amino-3,4-dihydroquinolin-2-one |

InChI |

InChI=1S/C9H10N2O/c10-11-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2 |

InChI Key |

SGGADOMMOOORTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 3,4 Dihydro 2 1h Quinolinone and Analogous Structures

Established Synthetic Pathways to the Dihydroquinolinone Scaffold

The foundational synthesis of the 3,4-dihydro-2(1H)-quinolinone structure relies on well-established organic reactions that form the heterocyclic ring system and subsequently introduce the necessary functional groups.

Cyclization Reactions for Core Ring Formation

The construction of the bicyclic dihydroquinolinone core is primarily achieved through intramolecular cyclization reactions. A common and effective method is the intramolecular Friedel-Crafts alkylation using α,β-unsaturated N-arylamides as precursors. mdpi.com This reaction can be promoted by various Brønsted acids, such as sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA), or Lewis acids like aluminum chloride (AlCl₃). mdpi.com

Another significant approach involves domino reactions, which combine multiple transformations in a single synthetic operation. For instance, the reduction of a nitro group on a suitable precursor can be followed by a spontaneous or acid-catalyzed cyclization to form the dihydroquinolinone ring. nih.govresearchgate.net This reductive cyclization can be initiated using reagents like iron powder in hydrochloric acid. nih.gov Additionally, radical addition/cyclization cascades, often catalyzed by copper or silver, provide a pathway to substituted dihydroquinolinones with high stereoselectivity. mdpi.com

| Cyclization Method | Precursor Type | Catalyst/Reagent | Key Feature |

| Intramolecular Friedel-Crafts | α,β-Unsaturated N-arylamides | Brønsted or Lewis Acids (e.g., TFA, AlCl₃) | Direct formation of the bicyclic core. mdpi.com |

| Reductive Cyclization | o-Nitro-substituted precursors | Fe/HCl, H₂/Pd/C | Combines nitro reduction and cyclization in one pot. nih.govresearchgate.net |

| Radical Addition/Cyclization | N-Arylcinnamamides | Copper or Silver salts | Forms highly substituted scaffolds, often with stereocontrol. mdpi.com |

| Photoredox Cyclization | N-Arylacrylamides | Organic photocatalysts (e.g., 4CzIPN) | Metal-free approach under mild conditions. organic-chemistry.org |

Functional Group Interconversions Leading to the Amino Moiety

Once the dihydroquinolinone scaffold is in place, or concurrently with its formation, functional group interconversions (FGI) are employed to install the 1-amino group. A prevalent strategy involves the reduction of a nitro group. For example, the synthesis of (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one can be achieved through the asymmetric alkylation of an N-protected glycine (B1666218) ester with 2-nitrobenzyl bromide, followed by a reductive cyclization step where the nitro group is converted into an amine, which then participates in ring closure. researchgate.net

Regioselective and Stereoselective Synthetic Approaches

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of substituents is critical in modern synthetic chemistry. For 1-amino-3,4-dihydro-2(1H)-quinolinone, stereoselectivity is particularly important at the C3 position bearing the amino group.

Enantioselective synthesis of the (R)- and (S)-isomers has been successfully accomplished using chiral phase-transfer catalysts during the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-nitrobenzyl bromide. This step establishes the stereocenter, which is retained through the subsequent reductive cyclization to yield the final product with high enantiomeric excess. researchgate.net

Furthermore, certain radical addition/cyclization reactions used to form the dihydroquinolinone ring have been shown to proceed with high diastereoselectivity, yielding predominantly the trans-isomer due to the minimization of steric strain in the transition state. mdpi.com Similarly, domino reactions involving reductive cyclization over a palladium on carbon (Pd/C) catalyst can exhibit excellent selectivity for trans-fused products. nih.gov

Advanced and Innovative Synthetic Strategies

Modern synthetic chemistry has seen the development of powerful new methods, particularly those leveraging transition-metal catalysis, to construct complex molecules with high efficiency and precision.

Transition-Metal Catalyzed Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of dihydroquinolinones. One prominent method is the intramolecular Buchwald-Hartwig amidation. This reaction involves the palladium-catalyzed cyclization of 2-bromophenylalanine derivatives to regioselectively form the 3-amino-3,4-dihydro-1H-quinolin-2-one core. researchgate.net This approach is valued for its reliability and tolerance of various functional groups.

Another powerful strategy is the palladium-catalyzed Heck reaction. A one-pot sequential Heck-reduction-cyclization (HRC) methodology has been developed for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones from precursors like 2-(2-nitrophenyl)acrylates and aryldiazonium salts. nih.gov

Palladium-catalyzed carbonylative annulation reactions, where carbon monoxide (CO) is incorporated, also provide access to the dihydroquinolinone scaffold from starting materials such as o-iodoanilines and alkynes. nih.gov Furthermore, decarboxylative [4+2] cycloadditions catalyzed by palladium offer an innovative route to create structurally diverse 3,4-dihydroquinolin-2-ones with two adjacent stereocenters, often with very good stereoselectivity. organic-chemistry.org

| Palladium-Catalyzed Reaction | Starting Materials | Key Transformation | Yield |

| Intramolecular Buchwald-Hartwig Amidation | 2-Bromophenylalanine derivatives | C-N bond formation to close the ring. | Up to 96% researchgate.net |

| Heck-Reduction-Cyclization (HRC) | 2-(2-Nitrophenyl)acrylates, Aryldiazonium salts | C-C coupling followed by reduction and cyclization. | Good to high yields nih.gov |

| Carbonylative Annulation | o-Iodoanilines, Alkynes, CO | Incorporation of CO and ring formation. | Moderate to good yields nih.gov |

| Decarboxylative [4+2] Cycloaddition | 4-Vinyl benzoxazinanones, Carboxylic acids | Formation of two contiguous stereocenters. | Good yields organic-chemistry.org |

Asymmetric Synthesis and Chiral Induction

The development of asymmetric methods to produce enantioenriched 3,4-dihydro-2(1H)-quinolinones is of high importance, as the stereochemistry of these molecules is often crucial for their biological activity.

Several enantioselective strategies have been reported for the synthesis of chiral DHQOs. One notable method involves the 6-exo-trig radical cyclization of axially chiral α-halo-ortho-alkenyl anilide precursors. scispace.comnih.gov These cyclizations proceed with exceptionally high fidelity in transferring the axial chirality of the starting material to the new stereocenter in the product, often achieving chirality transfer levels greater than 95%. scispace.comnih.gov

Another powerful approach is the ruthenium-NHC-catalyzed asymmetric hydrogenation of 2-quinolones. nih.gov This method provides direct access to optically active 3,4-dihydro-2-quinolones in high yields and with moderate to excellent enantioselectivities under mild reaction conditions. nih.gov Additionally, a synergistic catalytic system using a combination of Cu-Pybox and a chiral benzotetramisole catalyst has been employed to produce a library of 3,4-dihydroquinolin-2-ones from aryl acetic acids and ethynyl (B1212043) benzoxazinanones in good to excellent yields and with excellent enantioselectivity. thieme-connect.de

Catalytic asymmetric methods, particularly phase-transfer catalysis (PTC), offer a reliable route to chiral building blocks for the synthesis of this compound and its analogs. Highly enantioselective synthesis of cyclic and functionalized α-amino acids can be achieved using chiral phase-transfer catalysts under mild conditions. researchgate.net

A specific application involves the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-nitrobenzyl bromide. researchgate.net This reaction, mediated by a chiral phase-transfer catalyst, is a key step in an enantioselective route to (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one. researchgate.net The resulting product from the alkylation is then subjected to reductive cyclization to furnish the final chiral amino-dihydroquinolinone in high yield and high enantiomeric excess. researchgate.net This approach has also been used to prepare key nitrophenylalanine intermediates enantioselectively, which serve as precursors for substituted 3-amino-1-hydroxy-3,4-dihydroquinolinones. researchgate.net

In cases where direct asymmetric synthesis is not feasible or optimal, chiral resolution techniques can be employed to separate enantiomers from a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.

For the synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones, enantiopure samples of the axially chiral α-halo-ortho-alkenyl anilide precursors were obtained through resolution using chiral HPLC. scispace.com Subjecting these separated enantiomers to the radical cyclization conditions resulted in the formation of the corresponding enantiomeric products with excellent transfer of chirality (98-99%). scispace.com This demonstrates that classical resolution of a precursor, followed by a highly stereospecific reaction, is a viable pathway to obtaining enantiomerically pure target compounds.

Green Chemistry Principles and Sustainable Synthesis

The synthesis of quinoline (B57606) derivatives, a cornerstone in medicinal chemistry, is undergoing a green revolution. tandfonline.com Traditional methods often require harsh conditions and produce significant waste, prompting the development of eco-friendly alternatives. tandfonline.comacs.org These modern approaches prioritize sustainability by reducing the use of hazardous chemicals and embracing energy-efficient technologies. tandfonline.com The focus is on creating cleaner, safer, and more efficient pathways to these valuable compounds. rsc.org

Solvent-Free and Mechanochemical Approaches

Solvent-free synthesis, also known as solid-state reaction, represents a significant advancement in green chemistry by eliminating the need for volatile and often toxic organic solvents. One such method is the solid-state melt reaction (SSMR), which has been effectively used to assemble complex heterocyclic systems like pyrroloquinolinones. rsc.org Another approach involves the Friedländer hetero-annulation reaction for creating poly-substituted quinolines, which can be performed efficiently without a solvent, often with the aid of recyclable heterogeneous catalysts like titania nanomaterials. tandfonline.com

Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, offers another powerful solvent-free alternative. These techniques can enhance reaction rates, and in some cases, lead to products that are difficult to obtain through traditional solution-phase chemistry. For instance, the reusable and solvent-free synthesis of quinolines has been achieved through the Friedländer reaction using metal nanoparticles of cobalt and copper doped on an aerogel catalyst, resulting in high yields under mild conditions. tandfonline.com

Table 1: Examples of Solvent-Free Synthesis of Quinoline Analogs

| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-chlorobenzaldehyde derivatives, Ethyl acetoacetate | Co(0) and Cu(0) doped carbon aerogel, 50°C, 2h | Substituted Quinolines | 90-97% | tandfonline.com |

| 2-Aminoaryl ketones, α-Methylene carbonyl compounds | Titania Nanomaterials | Poly-Substituted Quinolines | High | tandfonline.com |

| Pyrene/aryl components | Solid State Melt Reaction (SSMR) | Pyrrolo[2,3-b]quinolinone hybrids | - | rsc.org |

Microwave-Assisted and Ultrasonication-Mediated Synthesis

The use of alternative energy sources like microwaves and ultrasound has dramatically accelerated the synthesis of quinolinone derivatives, aligning with green chemistry principles by reducing reaction times and energy consumption. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the one-pot, three-component synthesis of complex hybrids containing the quinoline pharmacophore, such as dihydropyrido[2,3-d]pyrimidines, in a catalyst-free manner. acs.org The reactions are typically completed in minutes, demonstrating a significant improvement in efficiency. acs.orgfigshare.com For example, the condensation of 2-aminobenzophenone (B122507) with acid chlorides under microwave conditions (150°C) produces 3,4-disubstituted 2-quinolinones in moderate to excellent yields within minutes. figshare.com

Ultrasonication-Mediated Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. usp.br This process generates localized high temperatures and pressures, enhancing reaction rates and yields. usp.br A notable application is the facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones from the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasound irradiation. nih.gov This method is considered an eco-friendly protocol, often resulting in dramatically decreased reaction times and higher yields compared to conventional techniques. nih.govnih.gov

Table 2: Comparison of Microwave and Ultrasound Synthesis of Quinoline Derivatives

| Method | Starting Materials | Conditions | Product | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Microwave | Formyl-quinoline, Aminopyrimidine, Cyclic diketone | DMF, 125-135°C, 250W | Dihydropyrido[2,3-d]pyrimidines | 8-20 min | Good | nih.govacs.org |

| Microwave | 2-Aminobenzophenone, Acid chlorides | Triethylamine, 150°C, 200 psi | 3,4-Disubstituted 2-quinolinones | Minutes | Moderate-Excellent | figshare.com |

| Ultrasound | 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, Aromatic amines | Catalyst-free | 6H-1-Benzopyrano[4,3-b]quinolin-6-ones | - | - | nih.gov |

| Ultrasound | Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl2·2H2O, Water | 2-Substituted quinolines | - | Good | researchgate.net |

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. In the synthesis of quinoline derivatives, enzymes offer a green alternative to traditional chemical catalysts. researchgate.net A mild enzymatic procedure for synthesizing quinoline derivatives has been reported via the Friedländer condensation reaction of 2-amino-3,5-dibromobenzaldehyde (B195418) with cyclic ketones in DMSO at 30°C. researchgate.net

Chemoenzymatic synthesis combines the advantages of both enzymatic and chemical reactions. For instance, lipases, such as that from porcine pancreas (PPL), have been shown to catalyze the selective formation of C-N bonds in the synthesis of N-heterocycles, achieving high yields and selectivity under mild conditions. researchgate.net While direct biocatalytic routes to this compound are still emerging, the application of enzymes like imine reductases (IREDs) for asymmetric amination showcases the potential of this approach. mdpi.com Researchers have used evolved IREDs for the synthesis of chiral amine-containing pharmaceuticals, a strategy that could be adapted for producing enantiomerically pure amino-quinolinone derivatives. mdpi.com

Catalyst-Free and Green Solvent Reactions

A cornerstone of green synthesis is the reduction or elimination of catalysts, particularly those based on heavy metals, and the replacement of hazardous organic solvents with environmentally friendly alternatives. tandfonline.com

Catalyst-Free Reactions: The development of catalyst-free synthetic routes simplifies procedures, reduces costs, and minimizes toxic waste. As mentioned, ultrasound irradiation can facilitate the synthesis of quinolinone analogs without the need for a catalyst. nih.gov Additionally, catalyst-free, one-pot, three-component procedures under microwave irradiation have been developed for synthesizing quinoline-based hybrids. nih.govacs.org Transition-metal-free protocols have also been established for synthesizing 3-acylquinolines through the annulation of enaminones with anthranils, relying on reagents like methanesulfonic acid and NaI. mdpi.com

Green Solvent Reactions: Water is an ideal green solvent due to its non-toxicity, availability, and safety. An environmentally friendly and highly efficient procedure for preparing substituted quinoline derivatives has been developed using the Friedländer reaction in water with hydrochloric acid as a mediator. researchgate.net Other green solvents employed in quinoline synthesis include ethanol, isopropanol, ionic liquids, and aqueous polyethylene (B3416737) glycol (PEG-400), which offer advantages such as recyclability and reduced environmental impact. tandfonline.com

Table 3: Green Solvents in Quinoline Synthesis

| Green Solvent | Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Water | 2-Aminoarylketone, Carbonyl compounds | Hydrochloric Acid | Substituted quinolines | High | researchgate.net |

| Water | Ferrocene carboxaldehyde, Dimedone, Ketone | Ammonium acetate, Microwave (100°C) | Quinoline derivatives | 75-93% | tandfonline.com |

| Ethanol | Aromatic aldehydes, N-arylidene-1H-indazol-6-amines, Indoles | Amberlyst-15 | Quinolone derivatives | 65-70% | tandfonline.com |

| Ionic Liquid | 2-amino-4-hydroxyacetophenone, Aldehydes, etc. | Fe3O4/KF/Clinoptilolite@MWCNTs | Furo[2,3-f]quinolines | High | iau.ir |

Flow Chemistry and Process Intensification Techniques

Flow chemistry, or continuous flow synthesis, is a key technique in process intensification, which aims to make chemical processes smaller, safer, and more efficient. mdpi.com Instead of large batches, reactants are pumped through a network of tubes and reactors where the reaction occurs. youtube.com This method allows for superior control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, higher selectivity, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. youtube.comnih.gov

The synthesis of active pharmaceutical ingredients (APIs), including complex heterocyclic systems, is increasingly being adapted to flow processes. For example, a two-step flow synthesis can involve a hydrogenation reaction in a packed-bed reactor (e.g., an H-Cube Pro with a Pd/C catalyst) followed by a ring closure reaction in a heated coil reactor to form the heterocyclic product. nih.gov This multi-step, continuous approach minimizes manual handling, reduces byproduct formation, and facilitates easier scale-up compared to traditional batch methods. nih.govtue.nl While specific applications for the continuous synthesis of this compound are not widely detailed, the principles and equipment used for other APIs are directly applicable. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of the 3,4-dihydro-2(1H)-quinolinone core is crucial for developing new therapeutic agents. Research in this area focuses on creating chiral molecules and functionalizing various positions on the quinolinone ring system.

An important advancement is the asymmetric synthesis of (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one. One effective method involves the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using 2-nitrobenzyl bromide in the presence of a phase-transfer catalyst. The subsequent reductive cyclization of the nitro group provides the desired chiral amino-quinolinone in high yield and high enantiomeric excess. researchgate.net

Further functionalization can be achieved by creating peptide conjugates. For example, new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives have been prepared using a benzothiazole-mediated coupling method. nih.gov This involves linking various amino acids and dipeptides to the 7-amino position of the quinolinone scaffold.

Other strategies focus on introducing substituents at different positions. The functionalization at position 3 has been achieved by reacting 3-formyl-4-hydroxyquinolin-2-(1H)-one derivatives with various nucleophiles to create complex heterocyclic systems attached to the quinolinone core. researchgate.net Additionally, palladium-catalyzed reactions have been developed for the alkylarylation of acrylamides with alkyl halides to synthesize 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com These methods provide a versatile toolkit for creating a diverse library of substituted this compound derivatives for further investigation.

Amination Strategies

The direct N-amination of lactams, including the 3,4-dihydro-2(1H)-quinolinone core, presents a synthetic challenge. However, several strategies can be envisaged based on established methods for the N-amination of related heterocyclic systems. Electrophilic amination is a key approach, involving the reaction of a nucleophilic nitrogen atom with an electrophilic aminating agent.

One potential route involves the deprotonation of the parent 3,4-dihydro-2(1H)-quinolinone with a strong base to form the corresponding lactam anion, which can then be treated with an electrophilic aminating reagent such as a hydroxylamine (B1172632) derivative or a chloramine.

Alternatively, transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been extensively developed for the formation of C-N bonds and can be adapted for N-N bond formation. wikipedia.org This would typically involve the coupling of the 3,4-dihydro-2(1H)-quinolinone with a protected hydrazine (B178648) or an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable ligand. beilstein-journals.org

While direct N-amination of the 3,4-dihydro-2(1H)-quinolinone is not widely reported, the synthesis of related amino-substituted quinolinones often proceeds through the construction of the heterocyclic ring from appropriately substituted precursors. For instance, the synthesis of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives has been achieved through multi-step sequences involving the formation of peptide bonds. nih.gov

Halogenation and Nitration Studies

The introduction of halogen and nitro groups onto the this compound scaffold can provide valuable intermediates for further functionalization. These electrophilic substitution reactions are expected to occur on the aromatic ring, with the position of substitution being directed by the existing substituents.

Halogenation:

Bromination and chlorination of related benzoxazinone (B8607429) systems have been shown to proceed selectively at specific positions on the benzene (B151609) ring. nih.gov For this compound, electrophilic halogenation would likely be directed to the 6- and 8-positions, which are activated by the lactam functionality. The reaction conditions would typically involve the use of a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Nitration:

Nitration of the quinolinone ring system is a well-established transformation. The reaction of 3,4-dihydro-2(1H)-quinolone derivatives with nitrating agents, such as a mixture of nitric acid and sulfuric acid, can lead to the introduction of a nitro group onto the aromatic ring. nih.gov The position of nitration is influenced by the reaction conditions and the existing substituents on the ring. For the this compound scaffold, nitration is anticipated to occur at the 6- and/or 8-positions.

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

The derivatization of the this compound scaffold through the introduction of various carbon-based substituents is crucial for exploring structure-activity relationships.

Alkylation:

N-alkylation of the amino group or the lactam nitrogen can be achieved through reaction with alkyl halides in the presence of a base. nih.gov Furthermore, reductive alkylation using aldehydes and a suitable reducing agent provides another route to N-alkylated derivatives. acs.org Metal-free C2-alkylation of quinoline N-oxides has also been reported, offering a potential strategy for functionalizing the quinolinone ring. rsc.org

Arylation and Heteroarylation:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the introduction of aryl and heteroaryl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or heteroaryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org This methodology could be applied to a halogenated derivative of this compound to introduce a wide range of aryl and heteroaryl substituents. nih.govmdpi.comresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org While typically used for C-N bond formation, variations of this methodology can be employed for the N-arylation of the amino group of this compound. nih.govnih.gov

The introduction of heteroaryl moieties can also be achieved through palladium-catalyzed C-H functionalization reactions, as demonstrated in the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov

Interactive Data Table: Examples of Arylation and Heteroarylation of Quinolone Scaffolds

| Entry | Quinolone Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 3-Bromoquinolin-2(1H)-one | Benzoxazole | Pd(OAc)₂/PPh₃ | LiOtBu | 1,4-Dioxane | 3-(Benzoxazol-2-yl)quinolin-2(1H)-one | 85 |

| 2 | 3-Bromoquinolin-2(1H)-one | Indole | Pd(OAc)₂/PPh₃ | LiOtBu | 1,4-Dioxane | 3-(Indol-1-yl)quinolin-2(1H)-one | 78 |

| 3 | 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2,3-Diaryl-4-chloroquinoline | - |

| 4 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amine | 60-85 |

Synthesis of Fused Heterocyclic Systems from the Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The presence of the N-amino group provides a reactive handle for condensation and cyclization reactions.

Condensation of the N-amino group with various bifunctional reagents can lead to the formation of new heterocyclic rings fused to the quinolinone core. For example, reaction with 1,3-dicarbonyl compounds could yield pyrazolo[1,5-a]quinolinone derivatives. Similarly, condensation with α,β-unsaturated carbonyl compounds could lead to the formation of pyridazino[1,6-a]quinolinone systems.

The synthesis of fused quinoline heterocycles has been reported through various strategies, including intramolecular cyclizations and multi-component reactions. researchgate.netrsc.orgresearchgate.net For instance, the reaction of 3-aminoquinazolinone derivatives with various reagents has been shown to produce triazino-, triazepino-, and triazocinoquinazolinones. nih.gov These strategies could potentially be adapted to the this compound scaffold to generate novel fused systems.

Interactive Data Table: Examples of Fused Heterocycle Synthesis from Amino-Heterocycles

| Starting Material | Reagent | Product |

| 3-Aminoquinazolinone | p-Chlorobenzaldehyde | Schiff's base intermediate for further cyclization |

| 3-Aminoquinazolinone | Bis[(methylsulfanyl)methylidene]-malononitrile | 1,2,4-Triazino[6,1-b]quinazolinone |

| 4-Amino-3-cinnolinecarbonitrile | Formamide | Pyrimidino[5,4-c]cinnoline |

| 4-Amino-cinnolin-3-yl)-phenyl-methanone | Malononitrile | Pyrido[3,2-c]cinnoline |

Advanced Structural Characterization and Elucidation of 1 Amino 3,4 Dihydro 2 1h Quinolinone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.

One-dimensional NMR experiments provide fundamental information about the number and type of atoms present in a molecule.

¹H NMR: The proton NMR spectrum reveals the electronic environment of each hydrogen atom. For 1-amino-3,4-dihydro-2(1H)-quinolinone, distinct signals are expected for the aromatic protons, the two aliphatic methylene (B1212753) (CH₂) groups, and the protons of the amino (NH₂) and amide (NH) groups. The chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups. Protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons at C3 and C4 are found further upfield. oregonstate.edu The protons on nitrogen atoms often exhibit broad signals and their chemical shifts can be highly dependent on solvent, concentration, and temperature. chemistryconnected.com

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the lactam ring is characteristically found at the most downfield position (typically δ 165-175 ppm). compoundchem.com Aromatic carbons resonate in the δ 110-150 ppm range, while the aliphatic carbons (C3 and C4) appear in the upfield region (δ 20-40 ppm). oregonstate.edu

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for directly probing the nitrogen atoms, though it is less sensitive due to the low natural abundance of the ¹⁵N isotope (0.37%). huji.ac.il The spectrum would show two distinct signals corresponding to the amide nitrogen (N1) and the amino nitrogen. The chemical shift values provide insight into the hybridization and chemical environment of the nitrogen atoms. researchgate.net Due to sensitivity challenges, ¹⁵N chemical shifts are often determined indirectly using 2D correlation experiments like HMBC. researchgate.netreddit.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.oregonstate.educhemistryconnected.comcompoundchem.comTable 2: Predicted ¹³C NMR Chemical Shifts for this compound

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.compoundchem.comoregonstate.eduTwo-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the signals for the protons on C3 and C4, confirming their adjacent relationship in the aliphatic ring. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. emerypharma.com The HSQC spectrum would show a cross-peak connecting the ¹H signal of the C3 protons to the ¹³C signal of C3, and another connecting the ¹H signal of the C4 protons to the ¹³C signal of C4. This allows for unambiguous assignment of the carbons that bear protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. youtube.com HMBC is particularly vital for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, correlations would be expected from the C4 protons to the carbonyl carbon (C2) and to aromatic carbons, thereby linking the aliphatic portion of the molecule to the lactam and aromatic rings. emerypharma.commagritek.com It can also be used to indirectly determine ¹⁵N chemical shifts through ¹H-¹⁵N correlations. researchgate.net

While this compound is not chiral, advanced NMR techniques can provide insights into its three-dimensional structure and preferred conformation in solution. The dihydroquinolinone ring is not planar and can exist in different conformations.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. nih.gov Analysis of NOE cross-peaks can help determine the preferred conformation of the six-membered dihydro ring and the spatial orientation of the substituents. For example, NOEs between specific aromatic protons and the C4 protons could confirm a particular ring pucker. Such conformational analysis has been successfully applied to similar heterocyclic systems to understand their spatial arrangement. beilstein-journals.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

In a mass spectrometer, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. For this compound (C₉H₁₀N₂O), the nominal molecular weight is 162 Da. The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 162. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Common fragmentation pathways for related quinolinone structures often involve the loss of small neutral molecules like CO or cleavage of the aliphatic ring. nist.gov

APCI is a "soft" ionization technique that is well-suited for the analysis of relatively polar, low molecular weight compounds. nih.gov Ionization occurs in the gas phase, typically resulting in less fragmentation than harder techniques like electron ionization. mdpi.com

For this compound, APCI-MS in positive ion mode would be expected to generate a prominent protonated molecular ion [M+H]⁺ at an m/z value of 163. nih.govjfda-online.com This technique is highly effective for confirming the molecular weight of the analyte. When coupled with a high-resolution mass analyzer (HRMS), such as an Orbitrap or Time-Of-Flight (TOF), the exact mass of the [M+H]⁺ ion can be measured with very high accuracy (sub-ppm levels). longdom.org This precise mass measurement allows for the unambiguous determination of the elemental formula (e.g., C₉H₁₁N₂O⁺ for the protonated ion), providing definitive confirmation of the compound's identity. nih.gov

Table 3: Compound Names Mentioned in the Article

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are indispensable tools for elucidating the structural and electronic properties of this compound and its derivatives. These methods provide detailed insights into functional groups, bonding arrangements, electronic transitions, and photophysical behaviors.

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its key structural features: the lactam ring, the aromatic system, and the primary amino group.

The most prominent peaks are associated with the N-H and C=O stretching vibrations. The lactam N-H stretch typically appears as a sharp band in the region of 3200-3400 cm⁻¹. The primary amino group (-NH₂) gives rise to two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations. The carbonyl (C=O) group of the lactam moiety produces a strong, sharp absorption band, typically found between 1650 and 1690 cm⁻¹, a region characteristic for six-membered ring amides. mdpi.comresearchgate.net

Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydro portion of the non-aromatic ring appears just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are visible in the 1450-1600 cm⁻¹ region. researchgate.net Bending vibrations, such as the N-H bend of the amino group, typically occur around 1600 cm⁻¹. Out-of-plane C-H bending vibrations in the aromatic ring can provide information about the substitution pattern and are generally found between 650 and 900 cm⁻¹. researchgate.netastrochem.org

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| N-H Stretch | Lactam (-NH-) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium-Weak |

| C=O Stretch | Lactam (Amide) | 1650 - 1690 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

| C-N Stretch | Amine/Amide | 1250 - 1340 | Medium |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 650 - 900 | Strong |

Table 1: Characteristic IR Absorption Bands for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions associated with the benzene ring fused to the lactam system. acs.org The presence of the amino group, a strong auxochrome, and the carbonyl group, a chromophore, significantly influences the absorption profile.

Typically, quinolinone derivatives exhibit multiple absorption bands in the UV-Vis region. acs.orgresearchgate.net The primary absorption bands are due to π → π* transitions within the aromatic system, which can be affected by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing carbonyl group. This ICT character can lead to a red-shift (bathochromic shift) of the absorption maximum (λmax) compared to unsubstituted quinolinone. researchgate.net A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed, often as a shoulder on the main absorption band. The absorption properties, including the position and intensity of the bands, can be sensitive to solvent polarity, a phenomenon known as solvatochromism. fao.orgresearchgate.net

| Compound Type | Typical λmax (nm) | Associated Transitions | Reference |

| Quinoline (B57606) | ~270, ~310 | π → π | acs.org |

| 2(1H)-Quinolinone | ~270, ~330 | π → π | acs.org |

| Aminoquinoline | ~290, ~350 | π → π, ICT | researchgate.net |

| 2,3-Dihydro-4(1H)-quinolinone | ~250, ~335 | π → π, n → π* | fao.orgresearchgate.net |

Table 2: Typical UV-Vis Absorption Data for Quinolinone and Related Systems. Note: Values are approximate and can vary with substitution and solvent.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline and quinolinone derivatives are known to be fluorescent, with applications as probes and markers. researchgate.netnih.gov The emission properties of this compound are expected to be governed by the nature of its lowest excited singlet state.

The presence of the electron-donating amino group and the electron-withdrawing lactam moiety can promote an intramolecular charge transfer (ICT) excited state. researchgate.net Molecules with strong ICT character often exhibit significant solvatochromism, where the emission wavelength shifts to longer wavelengths (red-shift) in more polar solvents. researchgate.netmdpi.com This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the ground state. The fluorescence quantum yield and lifetime are also key parameters that are highly dependent on the molecular structure and the surrounding environment. fao.orgresearchgate.net For many pyrazolo[3,4-b]quinolines, which share structural similarities, intense fluorescence is a characteristic feature. nih.gov

| Compound Class | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Key Features |

| Amino-quinoline derivatives | 350 - 390 | 450 - 550 | Variable | Strong solvatochromism, ICT emission researchgate.netresearchgate.net |

| Dihydro-quinolinone derivatives | ~330 | ~380 - 420 | Low to Moderate | Emission sensitive to substitution and solvent fao.orgresearchgate.net |

| Pyrazoloquinoline derivatives | 380 - 400 | 460 - 480 | Moderate to High | Often exhibit high quantum yields nih.gov |

Table 3: Fluorescence Emission Characteristics of Related Amino-Quinoline/Quinolinone Derivatives.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, allowing for an unambiguous determination of the molecule's conformation and configuration.

For this compound, X-ray crystallography can elucidate the precise geometry of the molecule in the solid state. A key structural feature is the conformation of the non-aromatic, six-membered dihydro ring. This ring is not planar and is expected to adopt a distorted half-chair or boat-like conformation to minimize steric strain. The analysis would precisely define the degree of puckering and the relative positions of the methylene groups.

The lactam ring is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group, imparting partial double-bond character to the C-N bond. The benzene ring will be planar as expected. The relative orientation of the primary amino group with respect to the rest of the molecule would also be determined. While this compound itself is achiral, the introduction of substituents can create stereocenters. In such cases, X-ray crystallography, particularly with the use of anomalous dispersion, can be used to determine the absolute configuration of the chiral molecule.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.comias.ac.in For this compound, hydrogen bonding is expected to be the dominant directional force dictating the supramolecular architecture.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | -NH₂ (Amino) | C=O (Lactam) | 2.8 - 3.2 | Primary interaction, forms chains/dimers |

| Hydrogen Bond | -NH (Lactam) | C=O (Lactam) | 2.8 - 3.1 | Key supramolecular synthon |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilizes packing via parallel or offset arrangements |

| C-H···O | C-H (Aromatic/Aliphatic) | C=O (Lactam) | 3.0 - 4.0 | Weaker directional interaction |

| C-H···π | C-H (Aromatic/Aliphatic) | Aromatic Ring | 3.2 - 4.0 | Contributes to overall lattice energy |

Table 4: Key Intermolecular Interactions Expected in the Solid State of this compound.

Theoretical and Computational Investigations of 1 Amino 3,4 Dihydro 2 1h Quinolinone Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecular properties. scirp.orgnih.gov DFT methods are employed to determine optimized geometries, electronic characteristics, spectroscopic properties, and reactivity patterns of molecules like 1-amino-3,4-dihydro-2(1H)-quinolinone. nih.gov

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. nih.gov For this purpose, DFT functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly utilized to accurately predict the structural parameters. nih.gov The optimization yields crucial information about bond lengths, bond angles, and dihedral angles that define the molecular architecture.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: The following data is representative of typical results obtained from DFT/B3LYP calculations for similar heterocyclic systems.

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.23 |

| N(amide)-C(aromatic) | 1.39 | |

| N(amide)-H | 1.01 | |

| C(aromatic)-C(aromatic) | 1.40 | |

| N(amino)-H | 1.02 | |

| Bond Angle (°) | O=C-N(amide) | 124.5 |

| C-N(amide)-C | 121.0 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. scirp.orgwikipedia.org A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.com This gap is also fundamental to understanding a molecule's electronic absorption spectra. science.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and typical for this class of compounds.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.85 |

| E(LUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

DFT calculations are a valuable tool for predicting and interpreting various types of spectra. nih.gov By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can be correlated with experimental data to confirm molecular structures. nih.govwiley.com Similarly, the calculation of vibrational frequencies allows for the simulation of Infrared (IR) and Raman spectra. The predicted frequencies, when properly scaled, typically show good agreement with experimental spectra, aiding in the assignment of vibrational modes to specific functional groups, such as the C=O and N-H stretches. core.ac.uk Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which allows for the prediction of the UV-Visible absorption spectrum and provides insight into the nature of these transitions. scirp.org

Table 3: Comparison of Predicted and Experimental Spectroscopic Data Note: Experimental values are hypothetical for illustrative purposes.

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | δ (ppm), N-H (amide) | 8.15 | 8.12 |

| δ (ppm), N-H₂ (amino) | 4.50 | 4.45 | |

| IR | ν (cm⁻¹), C=O stretch | 1675 | 1680 |

| ν (cm⁻¹), N-H stretch | 3410, 3320 | 3415, 3325 |

| UV-Vis | λmax (nm) | 285 | 288 |

Ionization Potential (I): The energy required to remove an electron (approximated as -E(HOMO)).

Electron Affinity (A): The energy released when an electron is added (approximated as -E(LUMO)).

Electronegativity (χ): A measure of the molecule's ability to attract electrons. d-nb.info

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. irjweb.com

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

Local reactivity descriptors, such as Fukui functions, identify which atoms within the molecule are most susceptible to attack. d-nb.inforesearchgate.net The Fukui function f(r) indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. nih.gov The condensed Fukui function for nucleophilic attack (f⁺) points to sites most likely to accept an electron, while the function for electrophilic attack (f⁻) indicates sites most likely to donate an electron. scispace.com

Table 4: Calculated Global and Local Reactivity Descriptors Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2. | Descriptor | Formula | Calculated Value (eV) | | :--- | :--- | :--- | | Global Descriptors | | | | Ionization Potential (I) | -E(HOMO) | 5.85 | | Electron Affinity (A) | -E(LUMO) | 1.20 | | Electronegativity (χ) | (I+A)/2 | 3.525 | | Chemical Hardness (η) | (I-A)/2 | 2.325 | | Chemical Softness (S) | 1/(2η) | 0.215 | | Electrophilicity Index (ω) | χ²/(2η) | 2.67 | | Local Descriptors | Atom (Illustrative) | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | | | Carbonyl Carbon (C=O) | 0.18 | 0.05 | | | Amino Nitrogen (NH₂) | 0.04 | 0.21 |

DFT is an indispensable tool for investigating the pathways of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify the minimum energy path connecting reactants to products. researchgate.net A critical point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. youtube.com DFT calculations can locate the geometry of the transition state and determine its energy. The difference in energy between the reactants and the transition state is the activation energy, a key parameter that governs the reaction rate. This level of analysis provides detailed mechanistic insights that are often difficult to obtain through experimental means alone. mdpi.com

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that can adopt various shapes or conformations. nih.gov Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of particles, resulting in a trajectory that describes how the positions and velocities of the particles evolve. researchgate.net

For a flexible molecule like this compound, particularly its non-aromatic ring, MD simulations can explore its conformational landscape. nih.gov This allows for the identification of different stable and metastable conformers, the determination of their relative populations, and the analysis of the dynamic transitions between them. researchgate.net By analyzing simulation trajectories, properties such as the root-mean-square deviation (RMSD) can be calculated to assess the stability of different conformations over the simulation time. nih.gov This provides a more complete picture of the molecule's behavior in a realistic environment, such as in solution.

In Silico Design and Prediction of Novel Derivatives

The quest for novel therapeutic agents has been significantly accelerated by the advent of in silico or computer-aided drug design methodologies. These computational techniques allow for the rational design and evaluation of new molecular entities based on the this compound scaffold, aiming to optimize their pharmacological profiles before their actual synthesis. This approach is not only cost-effective but also streamlines the drug discovery process by prioritizing compounds with a higher probability of success.

Molecular Docking Simulations

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.govijprajournal.com This method is instrumental in understanding the binding mechanism of novel this compound derivatives at a molecular level. For instance, in a study on new 1-aminoquinoline-2(1H)-one derivatives as potential tyrosine kinase inhibitors, virtual docking simulations were used to evaluate their binding interactions and efficacy. researchgate.net The simulations can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. researchgate.net

By docking a library of virtually designed this compound analogs into the active site of a target protein, researchers can estimate their binding affinities, often expressed as a docking score. mdpi.com Compounds with lower (more negative) docking scores are predicted to have stronger binding affinities and are prioritized for further investigation. unar.ac.id This approach was successfully used to evaluate 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors, where docking scores ranged from moderate to strong interactions. mdpi.com The insights gained from these simulations, such as identifying key amino acid residues involved in binding, are invaluable for the further optimization of the lead compounds. researchgate.net

Table 1: Hypothetical Molecular Docking Results for Designed this compound Derivatives against a Target Kinase

| Compound ID | Modification on Quinolinone Core | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|---|

| AQD-01 | -H (Parent) | -7.5 | MET341, LYS210 | 2 |

| AQD-02 | 6-Chloro | -8.2 | MET341, LYS210, LEU338 | 2 |

| AQD-03 | 7-Methoxy | -8.9 | MET341, LYS210, ASP410 | 3 |

| AQD-04 | N-benzyl | -9.5 | MET341, PHE412, ASP410 | 3 |

| AQD-05 | 6-Trifluoromethyl | -9.1 | LEU208, MET341, LYS210 | 2 |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov In the context of this compound, QSAR studies can be used to build a predictive model based on a series of known analogs and their experimentally determined activities. ajol.info These models help in understanding which physicochemical properties (descriptors) are crucial for the desired biological effect.

The development of a QSAR model involves calculating various molecular descriptors for a set of compounds, which can be electronic, steric, hydrophobic, or topological in nature. nih.gov Statistical methods, such as multiple linear regression, are then used to generate an equation that links these descriptors to the activity. nih.gov A statistically robust QSAR model, validated internally and externally, can then be used to predict the activity of newly designed, unsynthesized compounds. nih.govnih.gov For instance, 3D-QSAR studies on quinoline (B57606) derivatives have provided insights into the steric and electrostatic fields around the molecules, guiding where bulky or electron-rich groups might enhance activity. nih.gov This predictive power allows for the in silico screening of large virtual libraries of this compound derivatives, identifying the most promising candidates for synthesis and biological testing. ajol.info

Prediction of ADMET Properties

A crucial aspect of drug design is ensuring that a potential drug molecule has favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net A compound with high potency against its target may still fail in clinical trials due to poor ADMET properties, such as low oral bioavailability or high toxicity. nih.gov Computational tools play a vital role in the early prediction of these properties. researchgate.net

Various software and web servers are available to calculate ADMET-related parameters for designed this compound derivatives. These predictions are based on the compound's structure and can estimate properties like intestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities like mutagenicity or carcinogenicity. ucj.org.uamdpi.com For example, in silico ADMET studies on quinoline-1,4-quinone hybrids helped determine their bioavailability profiles. nih.gov By evaluating these parameters early in the design phase, researchers can modify the structures of lead compounds to improve their drug-likeness and reduce the likelihood of late-stage failures. unar.ac.id

Table 2: Predicted ADMET Properties for Selected Novel this compound Derivatives

| Compound ID | Human Intestinal Absorption (%) | BBB Permeability | CYP2D6 Inhibitor | Ames Mutagenicity | Drug-Likeness (Lipinski's Rule of 5 Violations) |

|---|---|---|---|---|---|

| AQD-01 | High | Low | No | Non-mutagen | 0 |

| AQD-02 | High | Low | No | Non-mutagen | 0 |

| AQD-03 | High | Low | Yes | Non-mutagen | 0 |

| AQD-04 | Moderate | High | Yes | Non-mutagen | 1 |

| AQD-05 | High | Low | No | Non-mutagen | 0 |

Role of 1 Amino 3,4 Dihydro 2 1h Quinolinone As a Chemical Scaffold and Building Block

Precursor and Intermediate in Complex Organic Synthesis

1-amino-3,4-dihydro-2(1H)-quinolinone and its derivatives are valuable intermediates in multi-step organic syntheses. The presence of the N-amino group provides a nucleophilic center that can be readily functionalized without disrupting the core lactam structure. This allows chemists to use the scaffold as a starting point for building libraries of compounds with diverse functionalities.

For instance, the synthesis of various derivatives often begins with the core 3,4-dihydro-2(1H)-quinolinone structure, which can be prepared through methods like the cyclization of N-arylacrylamides or domino reactions. organic-chemistry.orgresearchgate.net The subsequent introduction of the 1-amino group, or its use in a pre-functionalized starting material, opens pathways to novel derivatives. The reactivity of the amino group allows for standard transformations such as acylation, alkylation, and condensation reactions, making it a pivotal intermediate for accessing more elaborate target molecules, including those with potential therapeutic applications. researchgate.netacs.org

Building Block for Diverse Heterocyclic Systems

The unique structure of this compound, combining a cyclic lactam with a reactive primary amine, makes it an ideal building block for the synthesis of a variety of more complex heterocyclic systems.

The quinolinone framework is a common platform for the construction of spirocyclic and fused-ring systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. beilstein-journals.orgnih.gov While specific examples starting directly from the 1-amino derivative are specialized, the general strategies involve leveraging the existing rings and functional groups to build additional cycles.

The N-amino group can participate in cyclization reactions. For example, condensation with a suitable dicarbonyl compound could lead to the formation of a new heterocyclic ring fused to the quinolinone core at the N1 position. Intramolecular reactions involving a substituent attached to the N-amino group could also facilitate the creation of fused systems. Spirocycles can be constructed by targeting the C3 position of the quinolinone ring, often via an initial functionalization followed by a cyclization that incorporates the C3 atom into a new ring system. nih.gov

The 1-amino-quinolinone scaffold serves as a precursor for the synthesis of α-aminophosphonates, which are important bioisosteres of α-amino acids with a range of biological applications. nih.govfrontiersin.org Research has demonstrated the synthesis of novel α-aminophosphonate analogues starting from 3-acetyl-1-aminoquinolin-2(1H)-one, a close derivative of the title compound.

In a typical synthetic route, the 1-aminoquinolinone derivative is reacted with an aldehyde and a phosphite (B83602) ester, such as triphenylphosphite, in a one-pot, three-component reaction analogous to the Kabachnik-Fields reaction. nih.govmdpi.com This reaction constructs the characteristic C-P bond and installs the phosphonate (B1237965) group.

Table 1: Examples of Synthesized α-Aminophosphonate Analogues from a 1-Aminoquinolinone Precursor nih.gov

| Compound | Reactants | Reaction Type | Significance |

|---|---|---|---|

| α-aminophosphonate derivatives | 3-acetyl-1-aminoquinolin-2(1H)-one, various aldehydes, triphenylphosphite | Three-component reaction (Kabachnik-Fields type) | Creates phosphonate analogues of amino acids, which are of interest for their potential biological activities. |

| Arylidine derivatives | 3-acetyl-1-aminoquinolin-2(1H)-one, various aromatic aldehydes | Condensation | Serve as intermediates for further synthesis, including the preparation of phosphonates. |

This synthetic strategy highlights the utility of the 1-amino group as a critical nucleophile in the formation of new carbon-nitrogen and, subsequently, carbon-phosphorus bonds. mdpi.com

The N-amino group is an excellent handle for creating quinolone-based conjugates, where the scaffold is linked to other molecular entities like amino acids, peptides, or other pharmacophores. mdpi.com This approach is a common strategy in drug discovery to combine the properties of two different molecules.

The synthesis of such conjugates typically involves the formation of a stable amide bond between the 1-amino group of the quinolinone and a carboxylic acid group on the molecule to be conjugated. Standard peptide coupling reagents can be employed for this purpose. For example, analogous chemistry has been used to prepare peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one, demonstrating the feasibility of this approach for amino-substituted quinolinones. nih.gov This derivatization allows for the exploration of structure-activity relationships and the development of molecules with modified properties.

Applications in Supramolecular Chemistry and Crystal Engineering

The structural features of this compound make it a compelling candidate for use in supramolecular chemistry and crystal engineering, where molecules are designed to self-assemble into ordered structures through specific non-covalent interactions.

The assembly of this compound in the solid state is governed by a variety of non-covalent interactions, which are fundamental forces in molecular recognition and self-assembly. wikipedia.orglibretexts.org

Hydrogen Bonding : This is a dominant interaction for this molecule. The lactam N-H and the two N-H bonds of the 1-amino group are effective hydrogen bond donors. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These features allow for the formation of robust and predictable hydrogen-bonding networks, such as dimers, chains, or more complex sheets, which dictate the crystal packing. ox.ac.uk

Halogen Bonding : While the parent molecule cannot participate in halogen bonding, introducing a halogen atom (e.g., chlorine, bromine, or iodine) onto the aromatic ring would create a site for this type of interaction. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom and a Lewis base, and it is a powerful tool used by crystal engineers to control molecular assembly.

By understanding and controlling these non-covalent interactions, it is possible to design and synthesize crystalline materials based on the this compound scaffold with specific desired topologies and properties. mhmedical.com

Compound Index

Based on a comprehensive search of available literature, there is currently insufficient specific information on the compound This compound to fully address the topics outlined in the user's request. Research on the applications of the 3,4-dihydro-2(1H)-quinolinone scaffold is extensive, particularly in the field of medicinal chemistry. nih.govresearchgate.net However, specific studies detailing the role of the 1-amino isomer in host-guest systems, solid-state self-assembly, polymer synthesis, and functional materials are not prominently available.

The provided outline focuses on highly specialized areas of materials science and supramolecular chemistry. The available research on amino-substituted 3,4-dihydro-2(1H)-quinolinones tends to focus on isomers such as the 6-amino and 7-amino derivatives, primarily exploring their potential as building blocks for pharmacologically active agents. nih.govmyskinrecipes.com

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for the specific compound "this compound" based on the currently accessible information. Content generation on the specified topics would require speculation beyond the findings reported in the literature.

Future Research Directions and Unaddressed Challenges

Development of Novel and Atom-Economical Synthetic Routes

The pursuit of efficient and sustainable chemical manufacturing necessitates the development of novel synthetic methodologies for 1-amino-3,4-dihydro-2(1H)-quinolinone that prioritize atom economy. Current synthetic approaches often rely on multi-step sequences that may generate significant waste. Future research should focus on creating more direct and environmentally benign pathways.

Key areas for exploration include:

Catalytic C-H Amination/Amidation: A significant advancement would be the direct introduction of the N-amino group onto a pre-formed 3,4-dihydro-2(1H)-quinolinone scaffold via transition-metal-catalyzed C-H activation. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps. Ruthenium and rhodium catalysts, which have shown promise in C(sp²)-H amidation of other arenes, could be investigated for this transformation. organic-chemistry.org

Domino and Cascade Reactions: Designing one-pot cascade reactions that form the heterocyclic core and introduce the amino group simultaneously would represent a major leap in efficiency. nih.gov For example, a sequence initiated by a Michael addition could be followed by an intramolecular cyclization and subsequent amination, all performed in a single vessel without isolating intermediates. nih.gov

Photocatalytic Approaches: Visible-light photocatalysis offers a green and mild alternative for constructing the dihydroquinolinone core. organic-chemistry.orgmdpi.com Future work could explore photocatalytic cyclization of appropriately substituted acrylamides, potentially incorporating a nitrogen-based radical precursor to install the N1-amino functionality in a single, light-driven step.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Potential Challenges |

| Catalytic C-H Amination | High atom economy, reduced step count. | Regioselectivity control, catalyst cost and sensitivity. |

| Domino/Cascade Reactions | Increased efficiency, reduced waste and purification. | Complex reaction optimization, compatibility of reagents. |

| Photocatalysis | Mild reaction conditions, use of renewable energy. | Substrate scope limitations, quantum yield efficiency. |

A notable advancement in the broader synthesis of quinoline (B57606) derivatives involves a highly efficient, one-pot procedure starting from substituted o-nitrotoluenes and olefins, which proceeds via a proposed [2+4] cycloaddition mechanism under mild, metal-free conditions. rsc.org Adapting such atom-economical principles to the synthesis of the N-amino dihydroquinolinone scaffold is a key future challenge.

Advanced Mechanistic Studies of Complex Transformations

A deeper, mechanistic understanding of the reactions used to synthesize and modify this compound is crucial for optimizing existing protocols and inventing new ones. Many current synthetic methods for the broader dihydroquinolinone class are proposed to proceed through radical or electrophilic cyclization pathways, but detailed mechanistic evidence is often lacking. mdpi.com

Future research should prioritize:

Computational Modeling (DFT Studies): Density Functional Theory (DFT) calculations can be employed to map reaction energy profiles, identify transition states, and elucidate the roles of catalysts and additives. For instance, computational studies on the amidation of quinoline N-oxide have revealed that the relative stability of intermediates dictates regioselectivity, a principle that could be applied to reactions involving the 1-amino-dihydroquinolinone scaffold. acs.orgresearchgate.net

In-situ Spectroscopic Analysis: Techniques such as ReactIR and in-situ NMR spectroscopy can be used to monitor reaction progress in real-time, allowing for the detection of transient intermediates and byproducts. This data is invaluable for validating proposed mechanisms, such as those involving radical cyclization of N-arylamides. mdpi.com

Kinetics and Isotope Labeling Studies: Performing kinetic analysis and isotopic labeling experiments can provide definitive evidence for bond-forming and bond-breaking steps, helping to distinguish between competing mechanistic pathways, such as different proposals for the formation of dihydroquinolines from anilines and aldehydes. nih.gov

Understanding the mechanism of transformations like palladium-catalyzed carbonylation reactions, which have been used to form related quinolin-4-one scaffolds, can provide insights applicable to the synthesis of the target compound. nih.gov

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize synthetic chemistry by accelerating the discovery of new reaction pathways and optimizing reaction conditions. nih.gov For a target molecule like this compound, these computational tools present a significant, yet largely untapped, opportunity.

Key future applications include:

Retrosynthesis Planning: AI-powered retrosynthesis software can analyze the structure of the target molecule and propose multiple synthetic routes, including novel and non-intuitive ones. synthiaonline.com These tools can be trained on vast reaction databases, but their predictive power for novel molecules is enhanced when the training data is of high quality and diversity. cas.org Integrating expert-coded rules with data-driven algorithms can lead to more robust and viable synthetic pathways. synthiaonline.com

Reaction Outcome and Condition Prediction: ML models can predict the likely success of a proposed reaction and suggest optimal conditions (e.g., catalyst, solvent, temperature), thereby minimizing trial-and-error experimentation in the lab. researchgate.net This is particularly valuable for complex, multi-component systems where the parameter space is vast.

De Novo Design of Derivatives: Generative AI models can explore the chemical space around the this compound core to design new derivatives with desired properties. These models can be constrained by synthetic accessibility, ensuring that the designed molecules are synthesizable via known or predictable reaction pathways.

Exploration of New Supramolecular Assemblies and Functional Materials Based on the Scaffold

The this compound scaffold possesses structural features conducive to forming ordered, non-covalent structures through molecular self-assembly. The lactam ring, the N-amino group, and the aromatic system provide sites for hydrogen bonding and π-π stacking interactions, which are the driving forces for creating supramolecular architectures. youtube.com This area remains almost entirely unexplored for this specific compound.

Future research should focus on:

Hydrogel Formation: By appending hydrophobic or hydrophilic moieties to the core scaffold, it may be possible to create amphiphilic molecules that self-assemble in water to form nanofibers and, subsequently, functional hydrogels. nih.gov These materials could have applications in tissue engineering or controlled-release systems.

Organic Electronics: The aromatic nature of the quinolinone core suggests potential for use in organic electronic materials. Self-assembly into ordered stacks could facilitate charge transport, opening possibilities for designing new organic semiconductors or light-emitting materials.

Chemosensors: The N-H protons of the lactam and amino groups, along with the lactam carbonyl, are potential recognition sites for anions and cations. Quinolinone/hydroxyquinoline scaffolds have already been investigated as chemosensors. researchgate.net Future work could involve designing derivatives of this compound that exhibit a change in fluorescence or color upon binding to a specific analyte, leveraging self-assembly to enhance sensitivity. mdpi.com

The principles of self-assembly, driven by spontaneous organization to form stable structures, could be harnessed to create novel materials from this versatile scaffold. youtube.com

Multicomponent Reactions and Diversity-Oriented Synthesis Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for rapidly building molecular complexity. nih.gov Diversity-oriented synthesis (DOS) leverages such reactions to create large libraries of structurally diverse compounds for high-throughput screening. cam.ac.uk Applying these strategies to the this compound scaffold could significantly accelerate the discovery of new bioactive agents.

Future research directions include:

Novel MCRs: Designing new MCRs that incorporate the this compound core or build it directly is a primary challenge. For example, a reaction between an ortho-amino benzohydrazide, an aldehyde, and a Michael acceptor could potentially construct the core in a single, convergent step.

Library Synthesis: Using established MCRs like the Ugi or Petasis reactions, the N-amino group of the title compound can serve as a handle for introducing diversity. nih.gov By reacting the core scaffold with various aldehydes, isocyanides, and carboxylic acids, a library of complex, peptide-like derivatives can be generated. nih.govresearchgate.net

Scaffold Decoration: Starting with the core scaffold, DOS principles can be used to systematically explore the chemical space by adding different functional groups at various positions. This allows for the creation of libraries with high skeletal and substituent diversity, which is crucial for probing biological systems. nih.gov

Strategies such as the Friedländer annulation have been successfully employed in the diversity-oriented synthesis of quinolines, demonstrating the power of this approach for generating pharmacologically relevant compound libraries. nih.gov Adopting a similar mindset for the this compound scaffold is a promising avenue for future discovery.

Q & A

Q. What are the established synthetic routes for 1-amino-3,4-dihydro-2(1H)-quinolinone, and what are their key intermediates?

The synthesis of this compound derivatives typically involves cyclopropane ring expansion using palladium catalysis or β-lactam intermediates. For example, β-lactam intermediates undergo rearrangement on solid-phase supports to yield the quinolinone core . Key intermediates include N-(1′-alkoxy)cyclopropyl-2-haloanilines, which facilitate ring expansion under catalytic conditions. Reaction optimization focuses on temperature (e.g., 80–120°C) and solvent selection (e.g., DMF or THF) to improve yields.

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR spectra identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–175 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 162.07 for CHNO) confirm molecular weight .

- InChI/SMILES : Standard identifiers like InChIKey (TZOYXRMEFDYWDQ-UHFFFAOYSA-N) and SMILES strings (O=C1CCc2ccccc2N1) validate structural integrity .

Advanced Research Questions

Q. What strategies resolve low yields in palladium-catalyzed syntheses of this compound?

Low yields in Pd-catalyzed reactions often stem from catalyst poisoning or steric hindrance. Mitigation strategies include:

- Ligand Optimization : Bulky ligands (e.g., XPhos) enhance catalytic activity by stabilizing Pd intermediates.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve substrate solubility and reaction homogeneity.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like decarboxylation .

Q. How do researchers address contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. antiviral potency) are analyzed through: